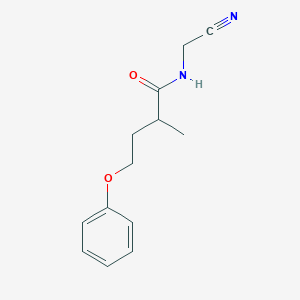

N-(cyanomethyl)-2-methyl-4-phenoxybutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

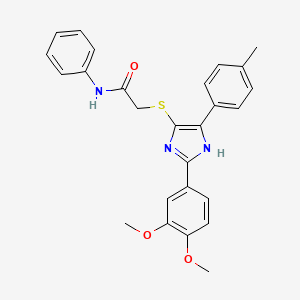

N-(cyanomethyl)-2-methyl-4-phenoxybutanamide, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system, from the synaptic cleft. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Mecanismo De Acción

N-(cyanomethyl)-2-methyl-4-phenoxybutanamide acts as a competitive inhibitor of EAATs, preventing the reuptake of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can activate both ionotropic and metabotropic glutamate receptors. The net effect of N-(cyanomethyl)-2-methyl-4-phenoxybutanamide is an increase in glutamatergic neurotransmission, which can have both beneficial and detrimental effects depending on the context.

Biochemical and Physiological Effects:

N-(cyanomethyl)-2-methyl-4-phenoxybutanamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on glutamate neurotransmission, N-(cyanomethyl)-2-methyl-4-phenoxybutanamide has been shown to increase the release of dopamine in the striatum. N-(cyanomethyl)-2-methyl-4-phenoxybutanamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. These findings suggest that N-(cyanomethyl)-2-methyl-4-phenoxybutanamide may have broader effects on neuronal function beyond its effects on glutamate neurotransmission.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(cyanomethyl)-2-methyl-4-phenoxybutanamide is its selectivity for EAATs. This allows researchers to specifically target glutamate neurotransmission without affecting other neurotransmitter systems. However, N-(cyanomethyl)-2-methyl-4-phenoxybutanamide's effects on glutamate neurotransmission can be complex and context-dependent, making it important for researchers to carefully consider the experimental design and interpretation of their results.

List of

Direcciones Futuras

1. Investigate the potential therapeutic applications of N-(cyanomethyl)-2-methyl-4-phenoxybutanamide in other neurological disorders, such as Alzheimer's disease and Parkinson's disease.

2. Explore the effects of N-(cyanomethyl)-2-methyl-4-phenoxybutanamide on synaptic plasticity and learning and memory.

3. Investigate the potential use of N-(cyanomethyl)-2-methyl-4-phenoxybutanamide as a tool for studying glutamate neurotransmission in vitro and in vivo.

4. Develop more selective and potent inhibitors of EAATs for use in research and potential therapeutic applications.

5. Investigate the long-term effects of N-(cyanomethyl)-2-methyl-4-phenoxybutanamide on neuronal function and survival.

Métodos De Síntesis

The synthesis of N-(cyanomethyl)-2-methyl-4-phenoxybutanamide involves the reaction of 2-methyl-4-phenoxybutanoyl chloride with cyanomethyl magnesium bromide. The resulting intermediate is then treated with ammonium chloride to yield N-(cyanomethyl)-2-methyl-4-phenoxybutanamide. This synthesis method has been optimized for high yield and purity, making N-(cyanomethyl)-2-methyl-4-phenoxybutanamide readily available for research purposes.

Aplicaciones Científicas De Investigación

N-(cyanomethyl)-2-methyl-4-phenoxybutanamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In animal models of epilepsy, N-(cyanomethyl)-2-methyl-4-phenoxybutanamide has been shown to reduce seizure activity and increase seizure threshold. In addition, N-(cyanomethyl)-2-methyl-4-phenoxybutanamide has been shown to protect against ischemic brain injury in animal models of stroke. These findings suggest that N-(cyanomethyl)-2-methyl-4-phenoxybutanamide may have potential therapeutic applications in the treatment of epilepsy and stroke.

Propiedades

IUPAC Name |

N-(cyanomethyl)-2-methyl-4-phenoxybutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-11(13(16)15-9-8-14)7-10-17-12-5-3-2-4-6-12/h2-6,11H,7,9-10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHFPLODDYTBQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC1=CC=CC=C1)C(=O)NCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Prop-2-enoyl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]piperidine-4-carboxamide](/img/structure/B2717941.png)

![N-benzyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2717944.png)

![N-[2,6-bis(propan-2-yl)phenyl]-2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2717950.png)

![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2717954.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2717955.png)

![2-[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2717956.png)

![N-(2,4-dimethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2717958.png)

![(5E)-1-(3-hydroxypropyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2717963.png)